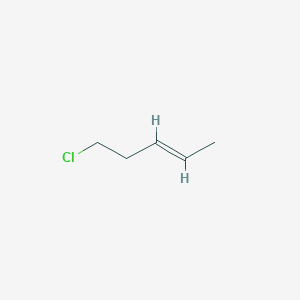
過塩素酸リチウム三水和物
概要
説明
Lithium perchlorate trihydrate is an inorganic compound with the chemical formula LiClO₄·3H₂O. This white or colorless crystalline salt is known for its high solubility in many solvents and its stability at ambient conditions. It is noteworthy for its use in various scientific and industrial applications due to its unique properties.
科学的研究の応用
Lithium perchlorate trihydrate has a wide range of scientific research applications:
作用機序
Target of Action
Lithium perchlorate trihydrate primarily targets the generation of oxygen in chemical oxygen generators . It is also employed in lithium-ion batteries as an electrolyte . In addition, it acts as a chaotropic agent to denature proteins .
Mode of Action
Lithium perchlorate trihydrate interacts with its targets by liberating oxygen at high temperatures . This property makes it an excellent source of oxygen in chemical oxygen generators . In lithium-ion batteries, it enhances electrical impedance, conductivity, and anodic stability . As a chaotropic agent, it disrupts the hydrogen bonding network between water molecules and proteins, leading to protein denaturation .
Biochemical Pathways
The primary biochemical pathway affected by lithium perchlorate trihydrate is the oxygen generation pathway in chemical oxygen generators . It decomposes at about 400 °C, yielding lithium chloride and oxygen . Over 60% of the mass of the lithium perchlorate is released as oxygen .
Result of Action
The primary result of the action of lithium perchlorate trihydrate is the generation of oxygen in chemical oxygen generators . In lithium-ion batteries, it contributes to improved electrical properties . When used as a chaotropic agent, it results in the denaturation of proteins .
Action Environment
The action of lithium perchlorate trihydrate is influenced by environmental factors such as temperature and humidity. Its oxygen generation property is activated at high temperatures . Furthermore, its solubility, and hence its availability for interaction with its targets, can be influenced by the solvent environment .
生化学分析
Biochemical Properties
Lithium perchlorate trihydrate is used as an oxygen source for chemical oxygen generators as it liberates oxygen at high temperatures . It is also employed in lithium-ion batteries as an electrolyte . It acts as a chaotropic agent to denature proteins . It is used in Baylis-Hillman reaction as a catalyst in the coupling of alpha, beta-unsaturated carbonyl compounds with aldehydes .
Cellular Effects
For instance, lithium can inhibit glycogen synthase kinase 3 (GSK3), a key enzyme involved in numerous cellular processes, including the regulation of cell division, metabolism, and apoptosis .
Molecular Mechanism
One of these is the inhibition of GSK3, a kinase that phosphorylates eIF2B and reduces its activity . Lithium, as an inhibitor of GSK3, is thus expected to stimulate eIF2B activity .
Temporal Effects in Laboratory Settings
It is known that lithium perchlorate decomposes at about 400 °C, yielding lithium chloride and oxygen .
Dosage Effects in Animal Models
For instance, lithium has been shown to have neuroprotective effects in animal models of Alzheimer’s disease .
Metabolic Pathways
For instance, lithium can affect the phosphatidylinositol cycle, a key metabolic pathway involved in cell signaling .
Subcellular Localization
For instance, lithium can affect the function of mitochondria, the subcellular organelles responsible for energy production .
準備方法
Synthetic Routes and Reaction Conditions
Lithium perchlorate trihydrate can be synthesized by reacting lithium chloride with perchloric acid. The reaction typically involves dissolving lithium chloride in water and then adding perchloric acid to the solution. The mixture is then allowed to crystallize, forming lithium perchlorate trihydrate. The compound can also be obtained by a two-step thermal decomposition process of anhydrous lithium perchlorate, where water molecules are released at specific temperatures to yield the trihydrate form .
Industrial Production Methods
In industrial settings, lithium perchlorate trihydrate is produced through similar methods, often involving large-scale reactions and crystallization processes. The compound is recrystallized in deionized water and heated to ensure complete dehydration and purity .
化学反応の分析
Types of Reactions
Lithium perchlorate trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong oxidizer and can decompose to release oxygen at high temperatures .
Common Reagents and Conditions
Common reagents used in reactions with lithium perchlorate trihydrate include organic solvents, acids, and bases. The compound is often used in Diels-Alder reactions, Baylis-Hillman reactions, and as a catalyst in coupling reactions involving alpha, beta-unsaturated carbonyl compounds with aldehydes .
Major Products Formed
The major products formed from reactions involving lithium perchlorate trihydrate depend on the specific reaction conditions and reagents used. For example, in decomposition reactions, lithium chloride and oxygen are produced .
類似化合物との比較
Similar Compounds
Lithium chloride (LiCl): Another lithium salt, but with different properties and applications.
Lithium hypochlorite (LiOCl): Used as a disinfectant and bleaching agent.
Lithium chlorate (LiClO₃): Also an oxidizer but less stable compared to lithium perchlorate.
Uniqueness
Lithium perchlorate trihydrate is unique due to its high solubility, stability, and strong oxidizing properties. It has the highest oxygen-to-weight and oxygen-to-volume ratio among practical perchlorate salts, making it particularly valuable in applications requiring efficient oxygen release .
特性
IUPAC Name |
lithium;perchlorate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Li.3H2O/c2-1(3,4)5;;;;/h(H,2,3,4,5);;3*1H2/q;+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWYRNYHJJDXHX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.O.O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH6LiO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7791-03-9 (Parent) | |
| Record name | Lithium perchlorate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30158785 | |
| Record name | Perchloric acid, lithium salt, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-78-6 | |
| Record name | Lithium perchlorate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, lithium salt, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium perchlorate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM PERCHLORATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYK745743V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)









